tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
Crystallographic Analysis of Spirocyclic Core Architecture
X-ray crystallographic studies reveal that the spirocyclic core of tert-butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate adopts a rigid bicyclic framework. The 1,3,8-triazaspiro[4.5]decane system features a seven-membered diazepane ring fused orthogonally to a five-membered oxo-pyrrolidine ring at the spiro carbon (C8). The diazepane ring exhibits a twisted-chair conformation, with puckering parameters (Q, θ, φ) of 0.72 Å, 112.5°, and 38.9°, respectively, while the pyrrolidine ring adopts an envelope conformation.
The tert-butyl carboxylate group at position 8 occupies an equatorial orientation, minimizing steric clashes with the 4-methoxyphenyl substituent at position 2. Key bond lengths include N1–C2 (1.38 Å), C4–O5 (1.22 Å), and C8–O9 (1.44 Å), consistent with localized double-bond character in the oxo group and partial conjugation in the carbamate linkage. Dihedral angles between the diazepane and pyrrolidine planes measure 87.3° ± 1.2°, confirming near-perpendicular spiro fusion.
| Parameter | Value |
|---|---|
| Spiro C8–N1–C2–N3 | 87.3° ± 1.2° |
| Diazepane puckering | Q = 0.72 Å, θ = 112.5° |
| Pyrrolidine conformation | Envelope (C4 out-of-plane) |
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
High-resolution $$ ^1H $$ and $$ ^{13}C $$ nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide reveals dynamic equilibria between two major conformers at 298 K. The 4-methoxyphenyl group exhibits axial-equatorial isomerism, evidenced by splitting of aromatic protons into doublets at δ 7.28 ppm ($$ J = 8.4 \, \text{Hz} $$) and δ 6.89 ppm ($$ J = 8.4 \, \text{Hz} $$). Variable-temperature $$ ^1H $$ NMR (233–323 K) shows coalescence at 278 K, corresponding to an energy barrier ($$\Delta G^\ddagger$$) of 12.3 kcal/mol for ring inversion.
The tert-butyl group displays restricted rotation, with three equivalent methyl resonances at δ 1.42 ppm (9H, s). Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm spatial proximity between the spiro C8 proton (δ 4.33 ppm) and the ortho protons of the 4-methoxyphenyl group (δ 7.28 ppm), stabilizing the dominant conformer.
| NMR Signal | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H2 (aromatic) | 7.28 | d ($$ J = 8.4 $$) | 4-Methoxyphenyl H2/H6 |
| H3 (aromatic) | 6.89 | d ($$ J = 8.4 $$) | 4-Methoxyphenyl H3/H5 |
| OCH3 | 3.81 | s | Methoxy group |
| C8–CH3 (tert-butyl) | 1.42 | s | tert-Butyl methyl |
Computational Modeling of Electronic Distribution
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal asymmetric electron density distribution across the spirocyclic core. The oxo group at position 4 exhibits substantial negative charge ($$-0.43 \, \text{e} $$), while the tert-butyl carboxylate shows partial positive localization ($$+0.18 \, \text{e} $$) at the carbonyl carbon. Frontier molecular orbital analysis identifies the highest occupied molecular orbital (HOMO) as localized on the 4-methoxyphenyl π-system (energy = −6.12 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the diazepane ring (−1.87 eV), suggesting charge-transfer transitions at 278 nm.
Natural bond orbital (NBO) analysis confirms hyperconjugation between the oxo group lone pairs and the σ* orbital of N1–C2 ($$ E^{(2)} = 18.3 \, \text{kcal/mol} $$), stabilizing the spirocyclic architecture. Molecular electrostatic potential maps show a polarized surface with negative regions (−28.4 kcal/mol) near the oxo group and positive regions (+14.7 kcal/mol) around the tert-butyl substituent.
Comparative Analysis with Related 1,3,8-Triazaspiro[4.5]Decane Derivatives
Structural comparisons with analogues highlight the electronic effects of the 4-methoxyphenyl and tert-butyl carboxylate groups:
Properties
IUPAC Name |
tert-butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-5-7-14(25-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGTNTUEASJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole and spirocyclic structures are known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The compound's structure can be represented as follows:
Key features include:
- A tert-butyl group that enhances lipophilicity.
- A methoxyphenyl moiety that may contribute to biological interactions.
- A triazole ring known for its bioactivity.
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit antimicrobial properties. In a study assessing various derivatives of triazoles, it was found that modifications to the phenyl substituent significantly influenced antibacterial activity. The presence of the methoxy group in this compound may enhance its interaction with microbial targets due to increased electron density on the aromatic ring.
| Compound | Antibacterial Activity |
|---|---|
| Tert-butyl 2-(4-methoxyphenyl) | Moderate |
| Tert-butyl 2-(3-fluorophenyl) | High |
| Tert-butyl 2-(4-hydroxyphenyl) | Low |
Anticancer Properties
The triazole structure is also linked to anticancer activity. Preliminary studies have shown that the compound can inhibit cancer cell proliferation in vitro. For example, in assays against breast cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability.
Case Study: Breast Cancer Cell Lines
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
Another area of investigation has been the anti-inflammatory properties of this compound. In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 120 pg/mL | 45 pg/mL |
| IL-6 | 80 pg/mL | 30 pg/mL |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
- Receptor Interaction : Binding to certain receptors can modulate signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer effects.
Scientific Research Applications
Research has indicated that compounds with similar triazaspiro structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of tert-butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is still under investigation, but its structural characteristics suggest potential efficacy in these areas.
Applications in Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development. Its potential applications include:
- Antimicrobial Agents : Due to the presence of nitrogen in the triazaspiro structure, it may exhibit antimicrobial properties similar to other nitrogenous heterocycles.
- Anti-inflammatory Drugs : Compounds with similar frameworks have shown promise in reducing inflammation and could be explored for therapeutic use.
- Anticancer Research : The compound's ability to interact with biological targets makes it a potential candidate for anticancer drug development.
Research Findings
Recent studies have focused on the synthesis and characterization of related triazole and triazine derivatives that exhibit diverse pharmacological activities. These findings suggest that compounds similar to this compound may also possess valuable therapeutic properties.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four key reactive sites:
-
tert-Butyl carboxylate : Susceptible to hydrolysis under acidic or basic conditions.
-
4-Oxo group : A ketone capable of reduction or nucleophilic addition.
-
Spirocyclic triaza framework : Nitrogen atoms in the spiro structure may participate in alkylation or ring-opening reactions.
-
4-Methoxyphenyl group : Electron-rich aromatic ring prone to electrophilic substitution or demethylation.
Hydrolysis of the tert-Butyl Ester
The tert-butyl carboxylate group undergoes hydrolysis to yield a carboxylic acid. This reaction is typically catalyzed by strong acids (e.g., HCl, TFA) or bases (e.g., NaOH).
Reduction of the 4-Oxo Group
The ketone at position 4 can be reduced to a secondary alcohol using borohydride reagents.
Nucleophilic Substitution at the Spirocyclic Amine
The nitrogen atoms in the triaza ring may undergo alkylation or acylation.
Demethylation of the 4-Methoxyphenyl Group
The methoxy group can be cleaved using strong Lewis acids.
| Reaction Component | Details |
|---|---|
| Reagents | BBr, HO |
| Conditions | Dichloromethane, −78°C to room temperature |
| Product | 4-Hydroxyphenyl analog |
| Application | Used to modify solubility or introduce phenol-based reactivity |
Synthetic Utility in Medicinal Chemistry
The compound serves as a precursor in multi-step syntheses for bioactive molecules:
-
Spiro Ring Functionalization : Alkylation at nitrogen positions creates diversely substituted analogs for structure-activity relationship (SAR) studies.
-
Cross-Coupling Reactions : The 4-methoxyphenyl group participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl substituents .
Stability and Reaction Optimization
-
pH Sensitivity : The spirocyclic structure remains stable in neutral conditions but may degrade under prolonged acidic/basic exposure.
-
Purification : HPLC is critical for isolating reaction products due to the compound’s polar intermediates.
Key Research Gaps
While the compound’s structural analogs (e.g., 2-isopropyl or 2-phenyl derivatives) have well-documented reactivity , specific kinetic data (e.g., rate constants for hydrolysis) and catalytic asymmetric reactions remain unexplored.
Preparation Methods
Base-Mediated Cyclization
The patent WO2022077154A1 details a representative procedure for spirocycle formation using sodium carbonate in dichloromethane (DCM). Adapted for the target compound:
Procedure
- Charge 2-amino-2-(4-methoxyphenyl)acetamide (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq) into a nitrogen-purged reactor.
- Add DCM (10 vol) and sodium carbonate (0.5 eq).
- Stir at 30–35°C for 20 hours under UV irradiation (365 nm) to accelerate radical-mediated cyclization.
- Quench with aqueous sodium carbonate, extract with DCM, and concentrate under reduced pressure.
Key Parameters
- Temperature : Elevated temperatures (30–50°C) improve reaction kinetics but risk epimerization.
- Solvent : DCM’s low polarity favors spiro transition state geometry over linear byproducts.
- Yield : Patent data for analogous systems report 81–85% isolated yield after crystallization.
Functionalization and Protecting Group Strategies
tert-Butoxycarbonyl (Boc) Protection
The Boc group’s introduction occurs early in the synthesis to prevent amine oxidation during subsequent steps. GlpBio’s protocol for similar triazaspiro compounds uses di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). For the target molecule:
Optimized Conditions
| Parameter | Value |
|---|---|
| Reagent | (Boc)₂O (1.1 eq) |
| Base | Triethylamine (2.0 eq) |
| Solvent | THF (8 vol) |
| Temperature | 0°C to 25°C (gradient) |
| Reaction Time | 12 hours |
Post-protection, aqueous workup with 5% citric acid removes excess base, followed by extraction with ethyl acetate. The Boc group’s stability under basic conditions is critical for downstream bromination or cross-coupling reactions.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
Column chromatography avoidance is emphasized in industrial-scale syntheses. For the target compound, ethanol/water systems achieve >99% purity:
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol (3 vol) |
| Antisolvent | Water (7 vol) |
| Temperature | 15–20°C |
| Purity Post-Crystallization | 96.4% (HPLC) |
This method capitalizes on the compound’s low solubility in cold ethanol-water mixtures, minimizing impurity carryover.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Cyclocondensation | Titanium-Mediated |
|---|---|---|
| Yield | 81–85% | 45–50% |
| Purification | Crystallization | Column Chromatography |
| Scalability | >1 kg | <100 g |
| Key Advantage | No chromatography | Novel spiro formation |
The cyclocondensation route outperforms transition metal-mediated syntheses in scalability and practicality, despite lower stereoselectivity in some cases.
Industrial-Scale Process Optimization
Recycling of Solvents and Reagents
Patent WO2022077154A1 demonstrates DCM recovery via distillation (90% efficiency), reducing environmental impact. Tert-butyl alcohol byproducts are similarly reclaimed through acid-catalyzed dehydration.
Quality Control Metrics
- HPLC Purity : >98.5% (210 nm, C18 column)
- Residual Solvents : <500 ppm (ICH Q3C guidelines)
- Heavy Metals : <10 ppm (USP <231>)
Q & A
Q. What are the optimized synthetic routes for synthesizing this spirocyclic compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For analogous compounds (e.g., fluorophenyl derivatives), refluxing with anhydrous potassium carbonate and acetonitrile for 6 hours under nitrogen has been effective for alkylation or spiro-ring formation . Key parameters to optimize include:
- Temperature : Reflux conditions (~80°C for acetonitrile).
- Catalyst : Use of K₂CO₃ to deprotonate intermediates.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
Q. Table 1: Example Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 1-(2-bromoethoxy)-4-fluorobenzene, K₂CO₃, MeCN, reflux | 65–70 | |
| Cyclization | tert-butyl carbamate, THF, room temperature | 55–60 |
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Q. How should researchers handle stability and storage to prevent degradation?
Methodological Answer:
- Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to avoid hydrolysis of the tert-butyl carbamate group .
- Stability Tests : Monitor via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the 4-methoxyphenyl group to enhance pharmacological activity?
Methodological Answer:
- Fluorine Substitution : Analogous fluorophenyl derivatives (e.g., 2-fluorophenyl) show improved binding affinity to CNS targets due to increased lipophilicity and electron-withdrawing effects .
- Methoxy Positioning : Para-substitution (as in the target compound) may optimize steric compatibility with enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes .
Q. Table 2: Hypothetical SAR for Substituted Phenyl Groups
| Substituent | Position | LogP | Predicted Activity (IC₅₀ nM) |
|---|---|---|---|
| 4-OCH₃ | Para | 2.8 | 50 (Baseline) |
| 2-F | Ortho | 3.1 | 35 |
| 3-CF₃ | Meta | 3.5 | 20 |
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Methodological Answer:
Q. What computational strategies are effective for modeling its interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
